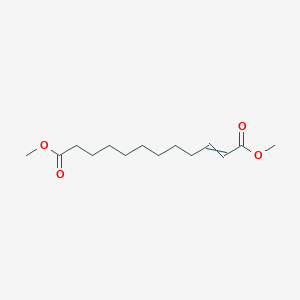
Dimethyl dodecenediate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl dodecenediate can be synthesized through the esterification of dodecanedioic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of methanol, allowing the reaction to proceed to completion .
Industrial Production Methods
In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniform mixing of the reactants. The product is then purified through distillation to remove any unreacted methanol and other impurities .
Chemical Reactions Analysis
Types of Reactions
Dimethyl dodecenediate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed to yield dodecanedioic acid and methanol.
Reduction: Reduction of this compound can produce dodecanediol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Hydrolysis: Dodecanedioic acid and methanol.
Reduction: Dodecanediol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl dodecenediate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Studied for its potential use in biodegradable polymers and other environmentally friendly materials.
Medicine: Investigated for its potential use in drug delivery systems and other pharmaceutical applications.
Industry: Used in the production of synthetic musk fragrances and other specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl dodecenediate involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to act as an intermediate in the synthesis of various compounds. The molecular targets and pathways involved depend on the specific application and the chemical reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Dimethyl adipate: Another dimethyl ester, but derived from adipic acid.
Dimethyl sebacate: A dimethyl ester of sebacic acid.
Dimethyl succinate: A dimethyl ester of succinic acid.
Uniqueness
Dimethyl dodecenediate is unique due to its longer carbon chain compared to other similar compounds. This longer chain length imparts different physical and chemical properties, making it suitable for specific applications such as the synthesis of long-chain polymers and specialty chemicals .
Properties
CAS No. |
13038-20-5 |
|---|---|
Molecular Formula |
C14H24O4 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
dimethyl dodec-2-enedioate |
InChI |
InChI=1S/C14H24O4/c1-17-13(15)11-9-7-5-3-4-6-8-10-12-14(16)18-2/h9,11H,3-8,10,12H2,1-2H3 |
InChI Key |
XKZYDAGFYXSVFG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















